

An In-Depth Technical Guide to 4-Ethylmethcathinone Hydrochloride (4-EMC HCl)

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Compound of Interest

Compound Name: **4-Ethylmethcathinone Hydrochloride**

Cat. No.: **B594116**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, analytical, and pharmacological properties of **4-Ethylmethcathinone Hydrochloride (4-EMC HCl)**. The information is intended to support research, drug development, and forensic analysis activities.

Core Properties

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class.^[1] It is a structural isomer of 4-methylethcathinone (4-MEC).^[1] For research and analytical purposes, it is commonly available as the hydrochloride salt, which is a white crystalline powder.^[2]

Physicochemical Properties

The fundamental physicochemical properties of 4-EMC and its hydrochloride salt are summarized in the table below.

Property	Value	Reference
Chemical Name	1-(4-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride	[3]
Synonyms	4-EMC HCl, 4-Ethylmethcathinone HCl	[3]
Molecular Formula	C ₁₂ H ₁₈ CINO	[3]
Molecular Weight	227.73 g/mol	[3]
Appearance	White crystalline solid/powder	[2]
CAS Number	1391053-87-4 (for hydrochloride)	[3]
Solubility	DMF: 1 mg/mL; DMSO: 2.5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 10 mg/mL	[2]

Analytical Properties

Key analytical data for the characterization of 4-EMC HCl are provided below.

Analytical Method	Key Parameters and Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Retention Time: 7.080 min (DB-1 MS column, 30m x 0.25mm x 0.25µm, Helium carrier at 1 mL/min, Injector temp: 280°C, Split ratio: 20:1). Mass scan range: 34-550 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Sample Preparation: ~10 mg/mL in deuterium oxide (D ₂ O) with TSP as a reference.

Synthesis

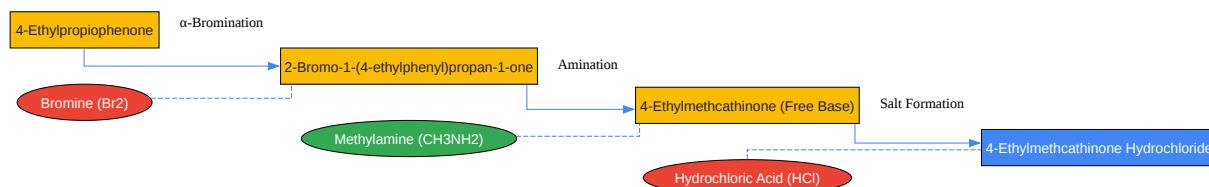
While a specific, detailed synthesis protocol for 4-Ethylmethcathinone is not readily available in peer-reviewed literature, a general and widely understood two-step synthetic route for similar

cathinones, such as mephedrone, can be adapted. This process typically starts from the corresponding propiophenone precursor.

General Synthetic Pathway

The synthesis of 4-EMC would likely proceed via the following two steps:

- α -Bromination of 4-Ethylpropiophenone: The starting material, 4-ethylpropiophenone, is brominated at the alpha position to the carbonyl group to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.
- Amination: The resulting α -bromo ketone is then reacted with methylamine to substitute the bromine atom with a methylamino group, forming 4-Ethylmethcathinone. The free base is then typically converted to the hydrochloride salt for improved stability and handling.



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A generalized synthetic pathway for **4-Ethylmethcathinone Hydrochloride**.

Postulated Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(4-ethylphenyl)propan-1-one

- Dissolve 4-ethylpropiophenone in a suitable solvent such as dichloromethane or glacial acetic acid.

- Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, with stirring.
- Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
- Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure to obtain the crude α -bromo ketone, which may be used in the next step without further purification.

Step 2: Synthesis of **4-Ethylmethcathinone Hydrochloride**

- Dissolve the crude 2-bromo-1-(4-ethylphenyl)propan-1-one in a suitable solvent such as isopropanol or acetonitrile.
- Add a solution of methylamine (e.g., 40% in water or as a gas) to the reaction mixture. An excess of methylamine is typically used.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
- Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of 4-Ethylmethcathinone.
- Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities.
- Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain pure **4-Ethylmethcathinone Hydrochloride**.

Pharmacology

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.

[\[4\]](#)[\[5\]](#)

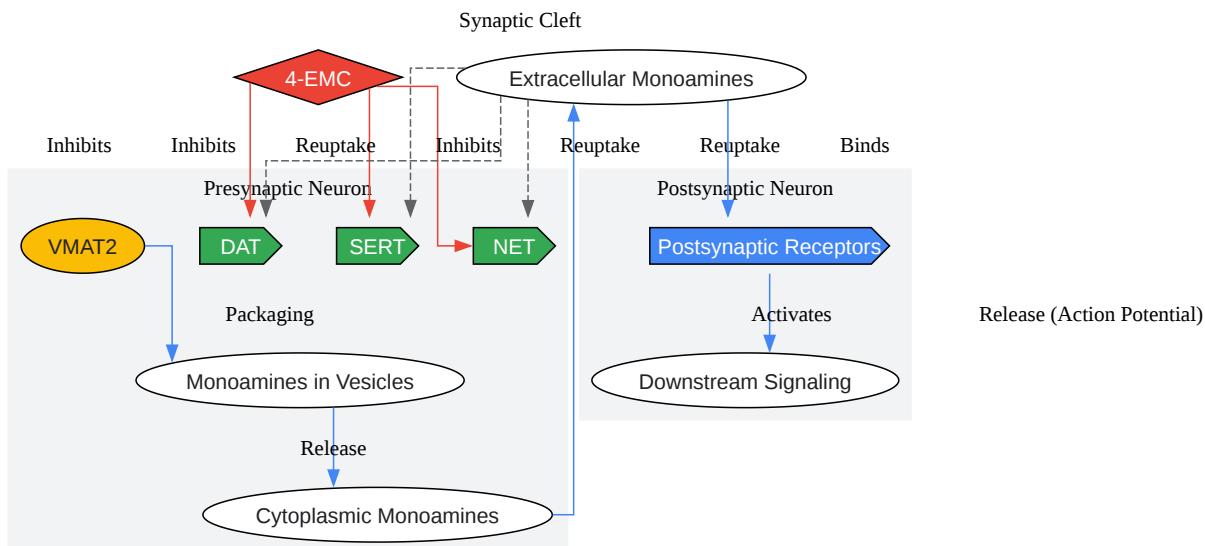
Monoamine Transporter and Receptor Interactions

In vitro studies have characterized the interaction of 4-EMC with key monoamine transporters and serotonin receptors. The following table summarizes the inhibitory concentrations (IC_{50}) and potencies (pEC_{50}/pKi) of 4-EMC at these targets.

Target	Assay Type	IC_{50} (nM)
Dopamine Transporter (DAT)	Uptake Inhibition	610
Norepinephrine Transporter (NET)	Uptake Inhibition	270
Serotonin Transporter (SERT)	Uptake Inhibition	1100

General Mechanism of Action at the Synapse

The primary pharmacological effect of 4-EMC is expected to be the blockade of monoamine reuptake, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced downstream signaling.



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